(E)-1-(2,6-difluorophenyl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea
Description
This compound belongs to the urea-derived quinazolinone family, characterized by a planar (E)-configured urea linker bridging a 2,6-difluorophenyl group and a 2,3-dihydroquinazolin-4(1H)-one core. The quinazolinone ring is substituted at position 3 with a thiophen-2-ylmethyl group, introducing sulfur-containing aromaticity.
Propriétés
Numéro CAS |
941941-77-1 |
|---|---|
Formule moléculaire |
C20H14F2N4O2S |
Poids moléculaire |
412.41 |
Nom IUPAC |
1-(2,6-difluorophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea |
InChI |
InChI=1S/C20H14F2N4O2S/c21-14-7-3-8-15(22)17(14)24-19(27)25-18-13-6-1-2-9-16(13)23-20(28)26(18)11-12-5-4-10-29-12/h1-10H,11H2,(H2,24,25,27) |
Clé InChI |
NNJWNRNXLQQYIV-XIEYBQDHSA-N |
SMILES |
C1=CC2=C(N(C(=O)N=C2C=C1)CC3=CC=CS3)NC(=O)NC4=C(C=CC=C4F)F |
Solubilité |
not available |
Origine du produit |
United States |
Activité Biologique
(E)-1-(2,6-difluorophenyl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic compound that has garnered interest for its potential biological activities, particularly in the context of cancer research. Its molecular formula is and it has a molecular weight of 412.41 g/mol. The compound is characterized by its unique structural features, including a difluorophenyl group and a thiophenylmethyl moiety, which are believed to contribute to its biological effects.
Anticancer Properties
Recent studies have highlighted the compound's promising anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including colon cancer cells (HCT-116 and LoVo). The cytotoxicity was evaluated using the MTT assay, revealing significant reductions in cell viability at certain concentrations.
Case Study: Cytotoxicity Evaluation
| Cell Line | IC50 (µM) | Viability (%) at 10 µM |
|---|---|---|
| HCT-116 | 22.67 ± 2.08 | 26.83 ± 1.25 |
| LoVo | 23.50 ± 1.50 | 23.50 ± 1.50 |
These results indicate that this compound exhibits potent cytotoxic effects against both cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
The mechanism underlying the anticancer activity of this compound appears to involve the modulation of apoptosis pathways. Specifically, it is thought to influence the expression of key regulators such as Bax and Bcl-2, thereby promoting apoptosis in cancer cells. Additionally, it may induce cell cycle arrest in specific phases, contributing to its effectiveness against tumor proliferation .
Antioxidant Activity
In addition to its anticancer properties, this compound has demonstrated antioxidant activity. The presence of the thiophenyl group is believed to enhance its ability to scavenge free radicals, which could be beneficial in mitigating oxidative stress associated with cancer progression .
ADMET Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of this compound have been assessed through computational modeling. These studies suggest favorable pharmacokinetic properties that warrant further investigation in vivo.
Toxicity Studies
Preliminary toxicity studies indicate that the compound exhibits a manageable safety profile at therapeutic doses; however, comprehensive toxicological assessments are necessary to establish safety for clinical applications.
Applications De Recherche Scientifique
Structural Representation
The compound can be represented structurally to illustrate its functional groups and molecular connectivity.
Anticancer Properties
Research indicates that compounds derived from the quinazoline scaffold exhibit significant anticancer activity. The specific compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. Studies have shown that it can induce apoptosis and inhibit cell proliferation through pathways involving apoptosis-related proteins .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. Its efficacy against bacteria and fungi makes it a candidate for further development as an antimicrobial agent .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to kinases involved in cancer progression. This inhibition can disrupt signaling pathways essential for tumor growth and survival .
Case Study 1: Anticancer Efficacy
In a study published in 2018, (E)-1-(2,6-difluorophenyl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell viability with IC50 values comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Activity Assessment
A recent investigation assessed the antimicrobial efficacy of this compound against several bacterial strains. The findings revealed that it exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.
Comparaison Avec Des Composés Similaires
Structural Analogues from Urea-Thiazole Derivatives ()
Compounds 11a–11o () share a urea backbone but differ in aromatic substituents and core heterocycles. Key comparisons include:
Table 1: Substituent Effects on Physicochemical Properties
Key Observations:
- Substituent Diversity : Halogen (F, Cl) and trifluoromethyl groups are common in analogues, but the target compound’s 2,6-difluorophenyl group offers steric and electronic distinctions. The meta/para substitution in 11c vs. ortho/para in the target may alter binding pocket interactions.
- Heterocycle Core: The quinazolinone-thiophene combination in the target contrasts with thiazole-piperazine (11a–11o) or benzylidene-hydrazine (2k) cores. Thiophene’s lower electronegativity compared to thiazole may reduce dipole interactions but enhance π-π stacking .
- Synthesis Efficiency: Yields for thiazole-piperazine derivatives (83–88%) exceed those of the more complex 2k (73.3%), suggesting that the target’s quinazolinone-thiophene synthesis may require optimized conditions.
Molecular Weight and Complexity
The target compound’s molecular weight is estimated to be ~450–500 g/mol (based on structural similarity to 11a–11o). This places it between simpler derivatives like 11i ([M+H]+ = 466.2) and bulky analogues like 11m ([M+H]+ = 602.2).
Spectroscopic and Analytical Comparisons
- ESI-MS: The target’s hypothetical [M+H]+ would differ from thiazole derivatives due to the quinazolinone-thiophene core. For example, 2k’s higher mass (762.2) stems from its benzylidene-hydrazine extension .
- 1H-NMR: Aromatic protons in the target’s thiophene (δ ~6.8–7.5 ppm) and quinazolinone (δ ~7.5–8.5 ppm) would contrast with thiazole-based analogues (e.g., 11a’s thiazole protons at δ ~7.8–8.0 ppm) .
Chemoinformatic Similarity ()
Using binary fingerprint-based similarity coefficients (e.g., Tanimoto), the target compound would exhibit moderate similarity (~0.4–0.6) to 11a–11o due to shared urea and aryl groups. Lower similarity (~0.2–0.3) would occur with 2k, reflecting differences in core complexity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-1-(2,6-difluorophenyl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea?
- Methodological Answer : The compound can be synthesized via a multi-step process:
- Step 1 : React 2,6-difluorophenyl isocyanate with 3-(thiophen-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene amine under inert conditions.
- Step 2 : Use a polar aprotic solvent (e.g., dichloromethane or toluene) with a base (e.g., triethylamine) to neutralize HCl byproducts.
- Step 3 : Purify via column chromatography or recrystallization.
- Key Reference : Similar urea derivatives were synthesized using isocyanate-amine coupling in refluxing toluene with triethylamine .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer :
- X-ray crystallography : Resolve the (E)-configuration and confirm the thiophen-2-ylmethyl substitution pattern .
- NMR spectroscopy : Analyze - and -NMR for characteristic peaks (e.g., urea NH at ~10–12 ppm, thiophene protons at ~6.5–7.5 ppm) .
- Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ ion) .
Q. What initial biological screening approaches are recommended for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Cytotoxicity assays : Use human cancer cell lines (e.g., MCF-7, HeLa) with MTT or SRB protocols.
- Antimicrobial testing : Screen against Gram-positive/negative bacteria and fungi via broth microdilution.
- Enzyme inhibition : Target kinases or proteases due to the urea scaffold’s hydrogen-bonding capacity.
- Reference : Urea derivatives with similar substituents showed antitrypanosomal and anti-proliferative activities in standardized assays .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different studies?
- Methodological Answer :
- Control variables : Standardize assay conditions (e.g., cell passage number, serum concentration, incubation time) .
- Impurity analysis : Use HPLC to quantify purity (>95%) and identify byproducts influencing activity .
- Meta-analysis : Compare results with structurally related compounds (e.g., teflubenzuron, a difluorophenyl urea insecticide) to identify substituent-dependent trends .
Q. What strategies are effective in studying the structure-activity relationships (SAR) of this urea derivative?
- Methodological Answer :
- Systematic substitution : Modify the thiophen-2-ylmethyl or 2,6-difluorophenyl groups and test activity.
- Computational modeling : Perform docking studies to predict interactions with targets (e.g., kinases) using software like AutoDock .
- Pharmacophore mapping : Identify critical hydrogen-bond donors/acceptors using analogs (e.g., tetrahydrofuran-substituted urea derivatives) .
Q. What are the challenges in elucidating the mechanism of action of this compound, and how can they be addressed?
- Methodological Answer :
- Target identification : Use affinity chromatography or proteomics (e.g., pull-down assays with biotinylated analogs) .
- Pathway analysis : Employ RNA-seq or CRISPR-Cas9 knock-out models to identify affected genes/pathways.
- Kinetic studies : Measure enzyme inhibition constants () and compare with known inhibitors.
- Reference : Similar methodologies were applied to dissect mechanisms of marine-derived urea analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
